

Application Notes and Protocols: Rhodium on Carbon in Hydroformylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

Cat. No.: B8728510

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These application notes provide a comprehensive overview of the use of rhodium on activated carbon (Rh/C) as a heterogeneous catalyst for the hydroformylation of olefins. This document outlines key process parameters, a detailed experimental protocol, and visual representations of the experimental workflow and catalytic cycle.

Introduction to Rhodium-Catalyzed Hydroformylation

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. These aldehydes are versatile intermediates in the manufacturing of a wide array of fine chemicals, pharmaceuticals, and polymers. While homogeneous rhodium complexes are highly effective, their separation from the product stream presents significant challenges. The use of rhodium supported on activated carbon (Rh/C) offers a promising heterogeneous alternative, facilitating catalyst recovery and reuse.

Key Process Parameters

The efficiency and selectivity of the hydroformylation process using Rh/C are influenced by several critical parameters. The following table summarizes the impact of these parameters on catalyst activity and product distribution.

| Parameter | Typical Range | Effect on Conversion | Effect on Selectivity (linear/branched ratio) | Notes |
|---------------------------------------|---|---|--|--|
| Temperature | 60-120 °C | Increases with temperature, but may lead to side reactions (e.g., hydrogenation, isomerization) at higher temperatures. | Generally, lower temperatures favor the formation of the linear aldehyde. | A balance must be struck to achieve a high reaction rate without compromising selectivity. |
| Pressure (Syngas, CO/H ₂) | 3-7 MPa | Higher pressure generally increases the reaction rate due to higher concentrations of CO and H ₂ . | The partial pressures of CO and H ₂ can influence the l/b ratio. High CO pressure can inhibit the reaction. | The ratio of CO to H ₂ is typically 1:1. |
| Catalyst Loading | 0.1 - 5 mol% Rh | Higher loading leads to a faster reaction rate. | Generally has a minor effect on selectivity. | Economic considerations and potential for metal leaching are key factors. |
| Substrate | Various alkenes (e.g., propylene, 1-hexene, 1-octene) | Reactivity depends on the steric and electronic properties of the alkene. | Terminal olefins are more reactive and generally yield a higher proportion of the linear aldehyde. | Internal and branched olefins are less reactive. |

| | | | | |
|---------|---|--|--|--|
| Solvent | Toluene, Supercritical CO ₂ (scCO ₂) | The choice of solvent can affect catalyst activity, selectivity, and product separation. | scCO ₂ is a "green" solvent alternative that can facilitate product extraction. | Aldehyde products may be irreversibly adsorbed onto the carbon support, affecting yields[1]. |
|---------|---|--|--|--|

Experimental Protocols

This section provides a generalized protocol for the hydroformylation of a terminal alkene (e.g., 1-octene) using a Rh/C catalyst in a batch reactor.

Catalyst Preparation (Incipient Wetness Impregnation)

- **Support Preparation:** Dry the activated carbon support at 110 °C for 24 hours to remove adsorbed water.
- **Precursor Solution:** Prepare a solution of a rhodium precursor (e.g., RhCl₃·3H₂O, Rh(NO₃)₃) in a suitable solvent (e.g., deionized water, acetone). The volume of the solution should be equal to the pore volume of the activated carbon support.
- **Impregnation:** Add the precursor solution dropwise to the dried activated carbon with continuous mixing to ensure uniform distribution.
- **Drying:** Dry the impregnated support at 120 °C for 12 hours.
- **Calcination & Reduction:** Calcine the dried material in an inert atmosphere (e.g., N₂, Ar) at a specified temperature, followed by reduction under a hydrogen flow to form the active rhodium nanoparticles.

Hydroformylation Reaction Procedure

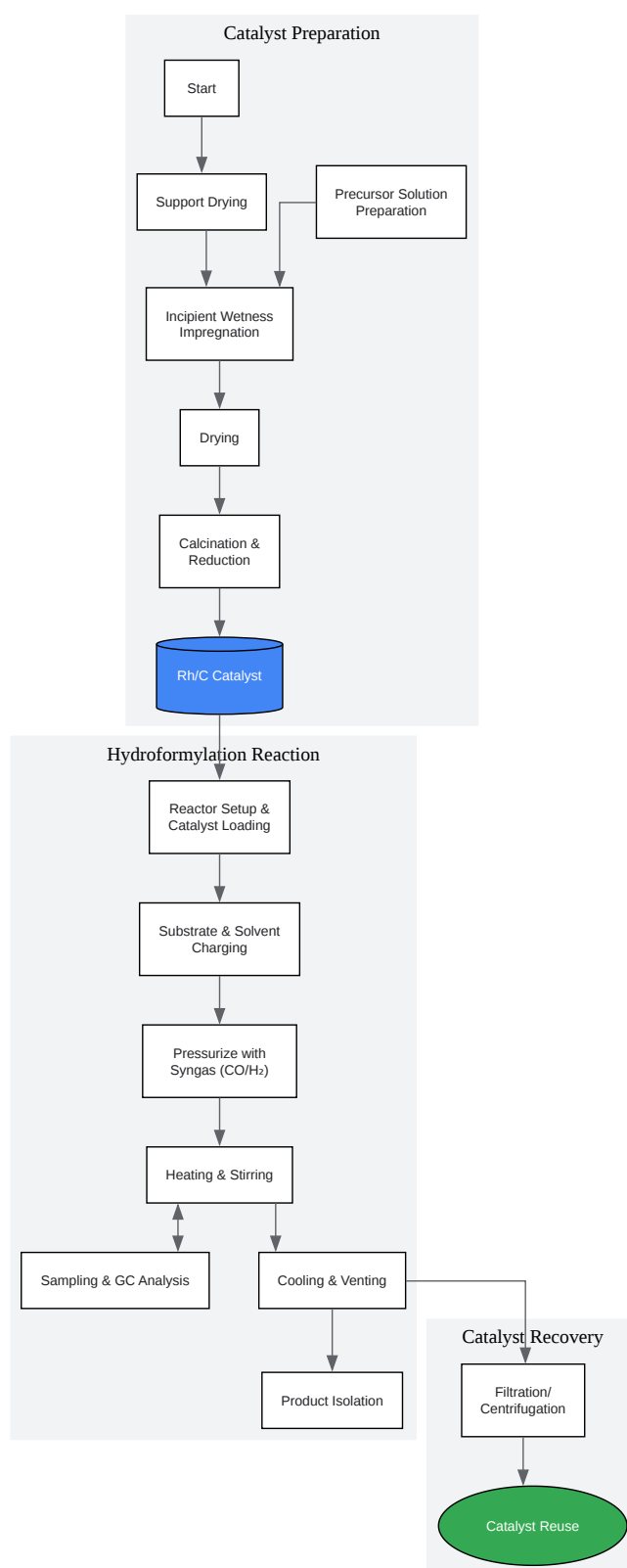
- **Reactor Setup:** Place the desired amount of Rh/C catalyst into a high-pressure batch reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

- **Catalyst Activation** (if required): Pretreat the catalyst in the reactor under a flow of H₂ or syngas at a specific temperature and pressure to ensure the rhodium is in its active state.
- **Reactant Charging**: After cooling the reactor to the desired reaction temperature, introduce the solvent (if used) and the alkene substrate via a pump or injection port.
- **Pressurization**: Purge the reactor with syngas (CO/H₂ = 1:1) several times to remove air, and then pressurize the reactor to the desired operating pressure.
- **Reaction**: Heat the reactor to the set temperature and begin stirring to initiate the reaction. Monitor the pressure drop to follow the reaction progress.
- **Sampling and Analysis**: Periodically, take liquid samples from the reactor via the sampling port. Analyze the samples using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the alkene and the selectivity towards the linear and branched aldehydes.
- **Reaction Quenching**: Upon completion, cool the reactor to room temperature and carefully vent the excess syngas.
- **Catalyst Recovery**: The heterogeneous Rh/C catalyst can be recovered by filtration or centrifugation for subsequent reuse.
- **Product Isolation**: The aldehyde products can be isolated from the reaction mixture by distillation or other suitable purification techniques.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for a hydroformylation experiment using a Rh/C catalyst.

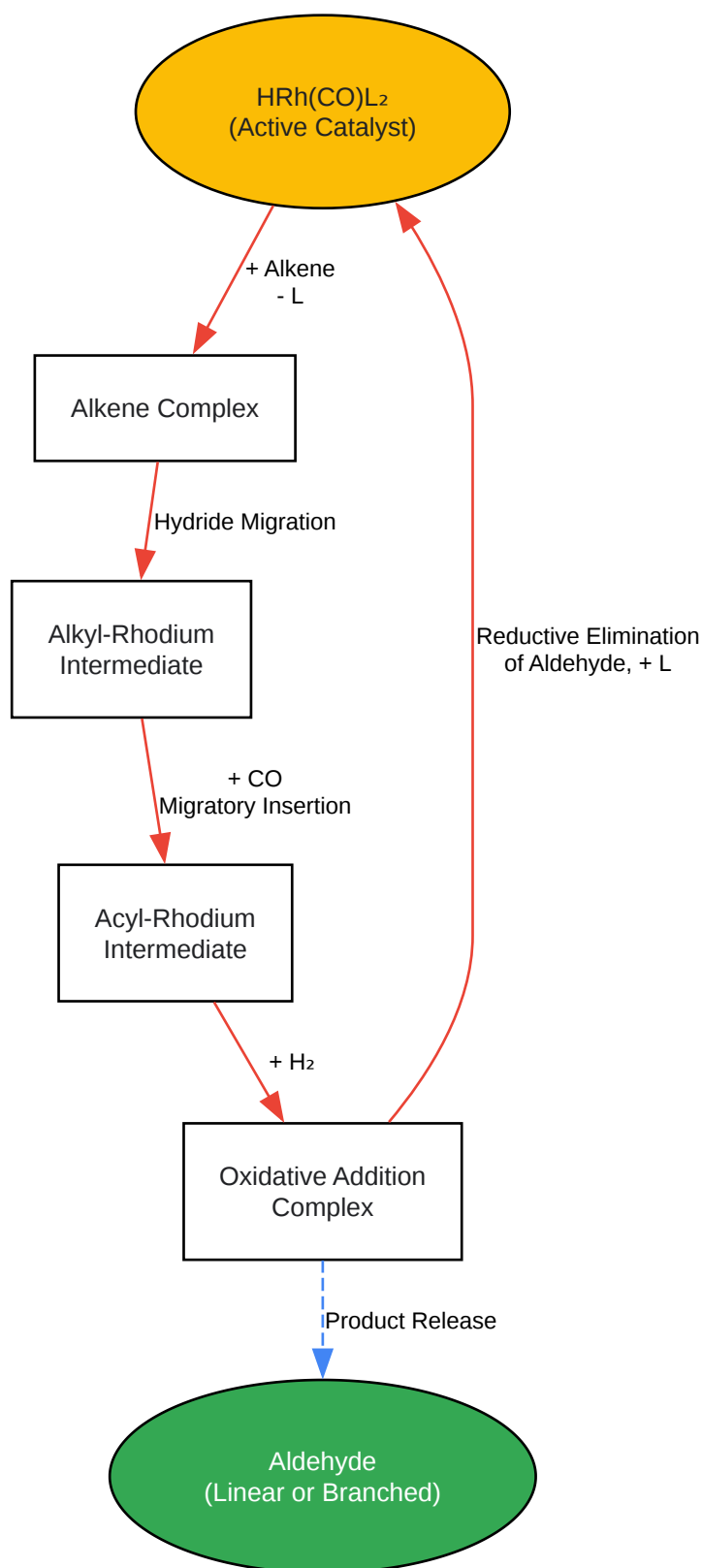


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Fig. 1: Experimental workflow for Rh/C catalyzed hydroformylation.

Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck and Breslow cycle. The key steps are illustrated below.



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Fig. 2: Simplified Heck and Breslow cycle for hydroformylation.

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References

- 1. researchgate.net [researchgate.net]
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